molecular formula C21H16N2O3 B2877600 N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-34-0

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No. B2877600
CAS RN: 887349-34-0
M. Wt: 344.37
InChI Key: SDOZACUIWQJHIE-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the benzoxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data, it’s challenging to provide a detailed analysis .

Scientific Research Applications

Synthesis and Bioactivity

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is involved in the synthesis of compounds with significant bioactivity. For example, the synthesis of benzoxazoles and their derivatives has shown favorable antimicrobial activity. This suggests that the compound may serve as a precursor in the development of new antimicrobial agents (Wang et al., 2012).

Methodology for Benzoxazole Synthesis

The compound has relevance in the methodology for synthesizing benzoxazoles, demonstrating the efficiency of copper-catalysed intramolecular O-arylation as a simple and efficient method for the synthesis of 2-substituted benzoxazoles from related amides (Fengtian Wu et al., 2014).

Fluorescent Probe Development

Derivatives of this compound have applications in developing fluorescent probes for sensing pH and metal cations. These compounds exhibit significant sensitivity to pH changes and selectivity in metal cation sensing, making them suitable for biological and environmental analysis (Kiyoshi Tanaka et al., 2001).

Anti-inflammatory and Analgesic Agents

Compounds derived from this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives show significant COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting potential applications in designing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antioxidant Activity and Synthesis

Research into novel triazolopyrimidines has indicated that some derivatives exhibit antimicrobial and antioxidant activities. These findings open avenues for the application of this compound derivatives in developing compounds with potential health benefits (V. P. Gilava et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-19-10-6-5-9-18(19)22-21(24)15-11-12-17-16(13-15)20(26-23-17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOZACUIWQJHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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